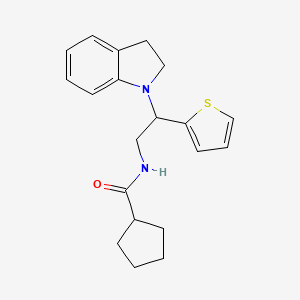

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c23-20(16-7-1-2-8-16)21-14-18(19-10-5-13-24-19)22-12-11-15-6-3-4-9-17(15)22/h3-6,9-10,13,16,18H,1-2,7-8,11-12,14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBIWFUNXFWYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indoline and thiophene intermediates, followed by their coupling with a cyclopentanecarboxamide moiety. Common reagents used in these reactions include:

- Indoline

- Thiophene-2-carboxaldehyde

- Cyclopentanecarboxylic acid

- Coupling agents such as EDCI or DCC

- Catalysts like palladium or copper complexes

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Potential therapeutic agent due to its unique structure and biological activity.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indoline/Thiophene Motifs

Compound A : N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones ()

- Core Structure: Quinolone scaffold with a brominated thiophene-2-yl group and oxoethyl-piperazine substituents.

- Key Differences: Replaces the indoline-ethyl-thiophene backbone with a quinolone core. The bromine atom on the thiophene enhances electronic effects.

- Activity : Demonstrated antibacterial properties against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 0.5–4 µg/mL .

Compound B : Methyl 1-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)quinolin-4-yl)indoline-2-carboxylate ()

- Core Structure: Indoline fused to a quinoline core.

- Key Differences: Incorporates a quinoline ring instead of thiophene and substitutes the cyclopentane carboxamide with a piperidinylidene acetamide group.

- Activity: Not explicitly reported, but quinoline-indoline hybrids are often explored for anticancer or antimicrobial applications .

Compound C : (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide ()

- Core Structure : Tetrahydronaphthalene backbone with a thiophen-2-yl ethylamine side chain.

- Key Differences : Lacks the indoline and cyclopentane groups but shares the thiophen-2-yl ethyl motif.

- Activity: Likely targets central nervous system receptors (e.g., serotonin or dopamine receptors) due to structural similarity to known psychoactive agents .

Physicochemical and Pharmacokinetic Comparisons

| Feature | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Aromatic Systems | Indoline + thiophene | Thiophene + quinolone | Indoline + quinoline | Tetrahydronaphthalene |

| Key Substituents | Cyclopentanecarboxamide | Bromothiophene, oxoethyl | Piperidinylidene acetamide | Hydroxy, amine oxide |

| Lipophilicity (Predicted) | Moderate (cyclopentane enhances) | High (bromine, quinolone) | Moderate (polar acetamide) | Low (amine oxide) |

| Synthetic Route | Likely Pd-mediated coupling (inferred) | Nucleophilic substitution | Suzuki-Miyaura coupling | Reductive amination |

| Reported Activity | Not specified | Antibacterial | Not specified | CNS modulation (hypothesized) |

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound features an indole moiety linked to a thiophene ring and a cyclopentanecarboxamide group. Its molecular structure can be represented as follows:

Research indicates that compounds similar to this compound exhibit various pharmacological effects, primarily through the inhibition of specific protein kinases and modulation of signaling pathways involved in cell proliferation and apoptosis.

Protein Kinase Inhibition

Indoline derivatives have been shown to act as effective inhibitors of several protein kinases, which are crucial in regulating cellular functions. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells. For instance, studies have demonstrated that related indoline compounds can inhibit the activity of kinases involved in cancer progression, such as AKT and ERK pathways .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Type | Reference |

|---|---|---|

| Cytotoxicity | Cancer cell lines | |

| Anti-inflammatory | Inhibition of cytokine release | |

| Antimicrobial | Bacterial strains |

Case Study 1: Cytotoxic Effects

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory properties of the compound. It was found to significantly reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Inhibition of Tumor Growth : In vivo studies demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models.

- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through caspase activation and PARP cleavage, indicating its potential as an anticancer agent.

- Synergistic Effects : Combination therapy studies showed enhanced efficacy when used alongside conventional chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)cyclopentanecarboxamide?

The synthesis typically involves:

- Coupling reactions : Amide bond formation between cyclopentanecarboxylic acid derivatives and the ethylamine backbone functionalized with indoline and thiophene groups. Reagents like TBTU () or carbodiimides are used for activation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) are preferred for solubility and reaction efficiency ().

- Purification : Column chromatography or recrystallization ensures high purity. Methodological considerations include monitoring reactions via TLC and optimizing stoichiometry to minimize by-products ().

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- NMR spectroscopy : 1H and 13C NMR confirm connectivity of indoline, thiophene, and cyclopentane groups ().

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C22H21N3O2S) ().

- X-ray crystallography : Resolves stereochemistry and bond angles ( ).

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Solubility : Preferentially dissolves in organic solvents (DMSO, chloroform) but exhibits limited aqueous solubility ().

- Stability : Susceptible to hydrolysis under acidic/basic conditions due to the amide bond. Stability testing via HPLC under varying pH and temperatures is recommended ().

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Density-functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites ( ).

- Exchange-correlation functionals : Use hybrid functionals (e.g., B3LYP) for accurate thermochemical data ( ).

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock ().

Q. What strategies resolve contradictions in reaction yields or by-product formation during synthesis?

- High-throughput screening : Test solvent combinations, catalysts, and temperatures to identify optimal conditions ().

- Kinetic studies : Use in-situ FTIR or NMR to monitor intermediate formation and adjust reaction timelines ().

- By-product analysis : LC-MS or GC-MS identifies impurities, guiding reagent purity checks ().

Q. How can the biological mechanism of action be investigated at the molecular level?

- Kinetic assays : Measure enzyme inhibition constants (Ki) using fluorogenic substrates ().

- Surface plasmon resonance (SPR) : Quantify binding affinities to receptors ().

- Transcriptomic/proteomic profiling : Identify pathway modulation in cell lines ().

Q. What crystallographic techniques validate the three-dimensional conformation of this compound?

- Single-crystal X-ray diffraction : Utilize SHELX software for structure refinement ( ).

- Powder XRD : Assess crystallinity and polymorphic forms ( ).

- Hirshfeld surface analysis : Quantify intermolecular interactions ( ).

Q. How do structural modifications (e.g., substituting thiophene with furan) alter physicochemical and biological properties?

- SAR studies : Synthesize analogs and compare logP, solubility, and bioactivity ().

- DFT-based descriptors : Correlate electronic parameters (e.g., dipole moment) with experimental data ( ).

- Pharmacophore modeling : Identify critical functional groups for target binding ().

Methodological Considerations for Data Interpretation

- Reproducibility : Document solvent purity, reaction atmosphere (inert vs. ambient), and equipment calibration ().

- Data validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs) ().

- Contradiction resolution : Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.